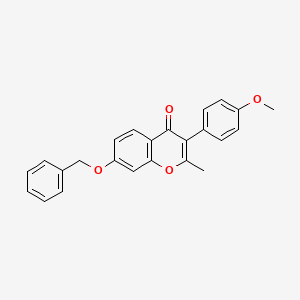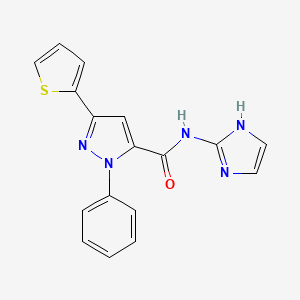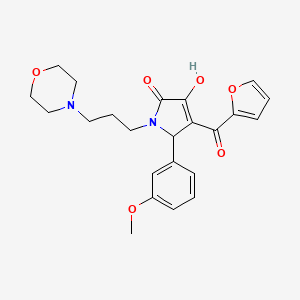![molecular formula C22H18N2O6S B12160438 methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160438.png)
methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-{(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-{(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:
Bildung des Pyrrolidinon-Kerns: Dieser Schritt beinhaltet die Reaktion eines geeigneten Amins mit einem Diketon, um den Pyrrolidinon-Ring zu bilden. Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Natriumhydrid (NaH) in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF).
Einführung des Thiazolrings: Der Thiazolring kann durch eine Cyclisierungsreaktion eingeführt werden, die ein Thioamid und ein Halogenketon unter sauren Bedingungen beinhaltet.
Funktionalisierung des Furanrings: Der Furanring wird typischerweise durch eine Formylierungsreaktion funktionalisiert, gefolgt von einer Kondensationsreaktion, um die Hydroxygruppe und die Methylidenbrücke einzuführen.
Veresterung: Der letzte Schritt beinhaltet eine Veresterung, um die Methylestergruppe einzuführen, häufig unter Verwendung von Methanol und einem starken Säurekatalysator wie Schwefelsäure (H₂SO₄).
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen unter Verwendung von Lösungsmitteln und Reagenzien in Industriequalität umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxygruppe am Furanring, wodurch Ketone oder Aldehyde gebildet werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Pyrrolidinonring angreifen und sie möglicherweise in Alkohole umwandeln.
Substitution: Der Thiazol- und Furanring können elektrophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) unter kontrollierten Bedingungen.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe ein Furanonderivat ergeben, während die Reduktion der Carbonylgruppen Diole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre zahlreichen funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, wodurch sie in der organischen Synthese wertvoll ist.
Biologie
In der biologischen Forschung werden Derivate dieser Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten. Das Vorhandensein des Thiazol- und Furanrings ist besonders interessant, da sie für ihre bekannte Bioaktivität bekannt sind.
Medizin
In der pharmazeutischen Chemie wird diese Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielmolekülen zu interagieren, was sie zu einem vielversprechenden Leitmolekül für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor kann diese Verbindung aufgrund ihrer Fähigkeit zur Polymerisation und anderer chemischer Transformationen bei der Synthese von fortschrittlichen Materialien verwendet werden, darunter Polymere und Nanomaterialien.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung in biologischen Systemen beinhaltet ihre Interaktion mit spezifischen molekularen Zielmolekülen. Die Hydroxygruppe und die Carbonylgruppen können Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden und deren Aktivität modulieren. Der Thiazolring kann mit Metallionen interagieren und so die Funktionen von Metalloproteinen beeinflussen. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, darunter die Hemmung der Enzymaktivität oder die Modulation von Signaltransduktionswegen.
Wirkmechanismus
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. The hydroxy group and the carbonyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The thiazole ring can interact with metal ions, affecting metalloprotein functions. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-{(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat
- Methyl-2-{(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat
Einzigartigkeit
Diese Verbindung ist aufgrund ihrer Kombination von funktionellen Gruppen einzigartig, die eine breite Palette an chemischen Reaktionen und biologischen Interaktionen ermöglicht.
Eigenschaften
Molekularformel |
C22H18N2O6S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H18N2O6S/c1-11-9-10-14(30-11)17(25)15-16(13-7-5-4-6-8-13)24(20(27)18(15)26)22-23-12(2)19(31-22)21(28)29-3/h4-10,16,26H,1-3H3 |
InChI-Schlüssel |
LVDGGUQLFRVYNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC(=C(S4)C(=O)OC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)
![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)
![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B12160380.png)
![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)
![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12160401.png)
![N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B12160403.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160412.png)

![methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)



